molecular formula C12H17N3O2 B13531982 2-Methyl-4-(piperazin-1-ylmethyl)aniline

2-Methyl-4-(piperazin-1-ylmethyl)aniline

Cat. No.: B13531982
M. Wt: 235.28 g/mol
InChI Key: PWKAFQGZCWQFRI-UHFFFAOYSA-N
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Description

1-[(3-methyl-4-nitrophenyl)methyl]piperazine is an organic compound with the molecular formula C12H17N3O2. It is a derivative of piperazine, a chemical structure commonly used in medicinal chemistry. This compound is characterized by the presence of a nitrophenyl group attached to the piperazine ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-methyl-4-nitrophenyl)methyl]piperazine typically involves the reaction of 1-methylpiperazine with 3-methyl-4-nitrobenzyl chloride. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is usually subjected to purification steps such as recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-[(3-methyl-4-nitrophenyl)methyl]piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(3-methyl-4-nitrophenyl)methyl]piperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(3-methyl-4-nitrophenyl)methyl]piperazine involves its interaction with specific molecular targets. The nitrophenyl group can participate in hydrogen bonding and hydrophobic interactions with biological macromolecules, influencing their function. The piperazine ring can interact with receptors or enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(3-methyl-4-nitrophenyl)methyl]piperazine is unique due to the specific positioning of the methyl and nitro groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research applications .

Properties

Molecular Formula

C12H17N3O2

Molecular Weight

235.28 g/mol

IUPAC Name

1-[(3-methyl-4-nitrophenyl)methyl]piperazine

InChI

InChI=1S/C12H17N3O2/c1-10-8-11(2-3-12(10)15(16)17)9-14-6-4-13-5-7-14/h2-3,8,13H,4-7,9H2,1H3

InChI Key

PWKAFQGZCWQFRI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CN2CCNCC2)[N+](=O)[O-]

Origin of Product

United States

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